molecular formula C6H10N2 B1289636 2-Aminocyclopentanecarbonitrile CAS No. 80501-45-7

2-Aminocyclopentanecarbonitrile

Cat. No.: B1289636
CAS No.: 80501-45-7
M. Wt: 110.16 g/mol
InChI Key: HERJCJRIDHRCKG-UHFFFAOYSA-N
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Description

2-Aminocyclopentanecarbonitrile is a versatile cyclopentane-based building block in organic synthesis and pharmaceutical research. This compound, with the molecular formula C 6 H 10 N 2 and a molecular weight of 110.16, features both amino and nitrile functional groups on a cyclopentane ring, making it a valuable precursor for the synthesis of more complex molecules. Chemically related aminonitrile compounds are recognized for their key role as intermediates in medicinal chemistry. For instance, similar structures are employed in the synthesis of active pharmaceutical ingredients (APIs), demonstrating the value of this chemical class in drug discovery and development processes. Researchers utilize this compound to access a range of derivatives, including carboxylic acids and amides, which are crucial scaffolds in designing biologically active molecules. Its properties make it particularly useful for constructing constrained ring systems found in various therapeutic agents. FOR RESEARCH USE ONLY (RUO). This product is not for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminocyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-4-5-2-1-3-6(5)8/h5-6H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERJCJRIDHRCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594078
Record name 2-Aminocyclopentane-1-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80501-45-7
Record name 2-Aminocyclopentane-1-carbonitrile
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Record name 2-aminocyclopentane-1-carbonitrile
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Synthetic Methodologies for 2 Aminocyclopentanecarbonitrile

Established Synthetic Pathways

Cyclization of Dinitriles (e.g., Adiponitrile)

One of the fundamental methods for synthesizing the core structure of 2-aminocyclopentanecarbonitrile involves the intramolecular cyclization of dinitriles. Adiponitrile, a readily available starting material, serves as a key precursor in this process. The reaction, often referred to as a Thorpe-Ziegler reaction, involves the formation of a five-membered ring through the intramolecular reaction of the two nitrile groups. This cyclization is typically promoted by a strong base, which deprotonates the α-carbon of one of the nitrile groups, initiating the nucleophilic attack on the carbon of the other nitrile group. The resulting cyclic iminonitrile can then be hydrolyzed to afford the corresponding β-enaminonitrile, a direct precursor to this compound.

Base-Mediated Cyclization Mechanisms

The cyclization of dinitriles is heavily reliant on the choice of base. Strong bases such as sodium amide or sodium hydride are commonly employed to generate the necessary carbanion for the intramolecular reaction. The mechanism proceeds through several key steps:

Deprotonation: The base abstracts a proton from the carbon atom adjacent to one of the nitrile groups, forming a resonance-stabilized carbanion.

Intramolecular Cyclization: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbon of the second nitrile group within the same molecule. This results in the formation of a five-membered cyclic iminonitrile anion.

Protonation: The cyclic iminonitrile anion is then protonated during the workup to yield the neutral cyclic iminonitrile.

Tautomerization: The iminonitrile typically tautomerizes to the more stable β-enaminonitrile.

The efficiency and yield of this base-mediated cyclization can be influenced by factors such as the nature of the base, the solvent system, and the reaction temperature.

Enantioselective Synthesis and Chiral Resolution Techniques

The biological activity of this compound and its derivatives is often dependent on their stereochemistry. Therefore, methods for the enantioselective synthesis and separation of its stereoisomers are of significant importance.

Biocatalytic Approaches (e.g., Lipase Catalysis)

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds. Lipases, in particular, have demonstrated utility in the kinetic resolution of racemic mixtures of this compound precursors or their derivatives. nih.govnih.gov These enzymes can selectively catalyze the acylation or hydrolysis of one enantiomer, leaving the other unreacted and allowing for their separation. nih.gov For instance, immobilized Candida antarctica lipase B (CALB) has been effectively used for the chemoselective N-acylation of aminonitrile precursors. nih.gov The choice of acyl donor and reaction conditions can be optimized to achieve high enantioselectivity. nih.gov

EnzymeSupportReaction TypeSubstrateOutcome
Candida antarctica lipase B (CALB)Acrylic ResinN-Acylation5-hydroxymethylfurfurylamineChemoselective functionalization of the primary amino group. nih.gov
Candida antarctica lipase B (CALB)Glass Porous Material (EziG)N-Acylation5-hydroxymethylfurfurylamineExcellent biocatalyst for several cycles in 2-MeTHF. nih.gov

Asymmetric Synthetic Strategies

Asymmetric synthesis offers a direct route to enantiomerically enriched this compound derivatives. nih.govwordpress.com These strategies often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. wordpress.com

One notable approach is the use of chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. nih.gov These complexes can undergo diastereoselective Michael addition reactions with suitable acceptors to generate precursors to chiral β-amino acids. nih.gov The stereochemistry of the final product is dictated by the chirality of the ligand employed.

Another powerful method is the proline-catalyzed asymmetric aldol or Mannich reaction. youtube.com Proline, a naturally occurring and inexpensive chiral amino acid, can act as a bifunctional catalyst, activating both the nucleophile (as an enamine) and the electrophile (via hydrogen bonding). youtube.com This allows for the formation of C-C bonds with high diastereo- and enantioselectivity.

StrategyCatalyst/AuxiliaryKey TransformationProduct Type
Chiral Ni(II) ComplexesNi(II) complex of Schiff baseAsymmetric Michael additionChiral trifluoromethyl containing heterocyclic amino acids. nih.gov
Proline CatalysisProlineAsymmetric aldol/Mannich reactionEnantiomerically enriched β-amino acid precursors. youtube.com
Copper-Catalyzed HydroaminationCopper Hydride (CuH) with chiral ligandEnantioselective hydroamination of α,β-unsaturated carbonylsEnantioenriched β-amino acid derivatives. nih.gov

Diastereomeric Separation Methods

When a racemic mixture of this compound is produced, it can be resolved into its constituent enantiomers through the formation of diastereomers. libretexts.org This is typically achieved by reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure acid, to form a pair of diastereomeric salts. libretexts.orgstackexchange.com

These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgnih.govnih.gov Once the diastereomers are separated, the chiral resolving agent can be removed to yield the individual enantiomers of this compound. Common chiral resolving agents include tartaric acid and camphorsulfonic acid. stackexchange.com High-performance liquid chromatography (HPLC) on a chiral stationary phase or after derivatization with a chiral agent is another effective method for separating diastereomers. mdpi.com

Separation MethodPrincipleKey Feature
Fractional CrystallizationDifferent solubilities of diastereomeric salts. libretexts.orgnih.govRequires a suitable chiral resolving agent and solvent system. stackexchange.com
High-Performance Liquid Chromatography (HPLC)Differential interaction with a chiral stationary phase or separation of diastereomeric derivatives on a standard phase. mdpi.comCan be highly efficient for both analytical and preparative separations. stackexchange.commdpi.com

Novel Synthetic Routes and Precursor Utilization

The formation of this compound can be approached from different strategic starting points, primarily involving the construction of the α-aminonitrile functionality on a pre-existing cyclopentane (B165970) ring or by modifying a cyclopentane derivative that already contains a nitrile group.

The most direct and well-established method for synthesizing α-aminonitriles from carbonyl compounds is the Strecker synthesis. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org This one-pot, three-component reaction is a cornerstone in amino acid and aminonitrile production. mdpi.commasterorganicchemistry.com For the synthesis of this compound, the logical precursor is cyclopentanone.

The Strecker synthesis mechanism involves two key steps:

Imine Formation: Cyclopentanone reacts with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt like ammonium chloride, to form a cyclopentanimine intermediate. masterorganicchemistry.comnrochemistry.com

Cyanide Addition: A nucleophilic cyanide source, such as hydrogen cyanide (HCN), potassium cyanide (KCN), or trimethylsilyl (B98337) cyanide (TMSCN), attacks the imine carbon to form the final this compound product. masterorganicchemistry.comnumberanalytics.com

Research has shown that cyclic ketones, in particular, afford excellent yields of the corresponding α-aminonitriles under various conditions, including solvent-free approaches. organic-chemistry.orgthieme-connect.com The choice of reagents can be adapted to influence reaction efficiency and safety. For instance, using salts like KCN with ammonium chloride is often preferred over the highly toxic HCN gas. masterorganicchemistry.com

The versatility of the Strecker synthesis allows for variations in the reactants to achieve desired derivatives. Below is a table illustrating potential reactant combinations for the synthesis of this compound from cyclopentanone.

Table 1: Illustrative Reactant Combinations for the Strecker Synthesis of this compound

Precursor Amine Source Cyanide Source Catalyst/Solvent System Expected Outcome
Cyclopentanone Ammonia (aq) Hydrogen Cyanide (HCN) Water Direct formation of this compound. wikipedia.org
Cyclopentanone Ammonium Chloride (NH₄Cl) Potassium Cyanide (KCN) Water/Methanol A safer, common lab-scale synthesis method. masterorganicchemistry.com
Cyclopentanone Ammonia Trimethylsilyl Cyanide (TMSCN) Solvent-free or with a catalyst like montmorillonite clay. organic-chemistry.org High efficiency and yield, often under mild conditions. organic-chemistry.org

An alternative synthetic strategy involves starting with a cyclopentane ring that already possesses a nitrile functional group. Precursors such as 1-cyclopentene-1-carbonitrile or 2-cyclopentene-1-carbonitrile could theoretically be utilized. nih.govnih.gov This approach hinges on the subsequent introduction of an amino group at the adjacent carbon (C2).

One potential, though less direct, pathway could be inspired by the Michael addition, where an amine adds to an α,β-unsaturated nitrile. acs.org However, for a precursor like 1-cyclopentene-1-carbonitrile, this would lead to a β-aminonitrile rather than the desired α-aminonitrile.

A more targeted, albeit challenging, approach would involve the specific amination of the C2 position of a saturated cyclopentanecarbonitrile or the functionalization of an unsaturated precursor like 2-cyclopentene-1-carbonitrile. This could potentially be achieved through methods such as:

Allylic Amination: For an unsaturated precursor, an allylic amination reaction could introduce the amino group at the desired position, although controlling regioselectivity would be critical.

α-Halogenation followed by Nucleophilic Substitution: A saturated cyclopentanecarbonitrile could undergo α-halogenation followed by substitution with an amine. This multi-step process would require careful control to avoid side reactions.

These routes are generally more complex and less established for this specific target compared to the convergent Strecker synthesis.

Optimization and Process Development in Synthesis

To maximize yield, purity, and efficiency while ensuring safety and scalability, the optimization of reaction conditions is crucial. numberanalytics.com For the synthesis of this compound via the Strecker reaction, several parameters can be tuned.

The key variables that influence the outcome of the Strecker synthesis include temperature, the stoichiometric ratio of reactants, and the reaction atmosphere. numberanalytics.combohrium.com

Temperature: Temperature control is vital. While higher temperatures can accelerate the reaction rate, they may also promote the formation of byproducts or lead to the degradation of the desired product. numberanalytics.com For many Strecker reactions, room temperature or slightly elevated temperatures are found to be optimal. mdpi.com

Stoichiometry: The molar ratios of the ketone, amine, and cyanide source must be carefully balanced. An excess of the amine (e.g., ammonia) is often used to push the imine formation equilibrium towards the product. google.com Similarly, the amount of cyanide source is critical; insufficient cyanide will result in incomplete conversion, while a large excess can lead to safety hazards and purification challenges.

Inert Atmosphere: While not always required, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. This prevents potential oxidative side reactions and is particularly important when using sensitive reagents or catalysts.

The development of a robust synthetic process often involves a systematic study of these parameters to find the optimal balance for high yield and purity.

Reactivity and Mechanistic Investigations of 2 Aminocyclopentanecarbonitrile

Fundamental Chemical Transformations

The chemical reactivity of 2-aminocyclopentanecarbonitrile is dictated by the interplay of its two primary functional groups: the primary amine (-NH2) and the nitrile (-C≡N) group, both attached to a cyclopentane (B165970) ring. The cyclopentane framework itself is relatively stable but influences the stereochemistry of reactions. The amine group typically behaves as a nucleophile, while the nitrile group can undergo nucleophilic addition or hydrolysis.

The oxidation of this compound can target either the amino group or the carbon-hydrogen bonds of the cyclopentane ring. While specific studies on this compound are not prevalent, the oxidation of related aminonitriles and cyclic amines provides insight into potential transformations.

The primary amine can be oxidized to various products depending on the reagent and reaction conditions. For instance, mild oxidizing agents can lead to the formation of imines, which may exist in equilibrium with enamines. Stronger oxidizing agents can lead to the formation of nitro compounds or can cleave the ring. The presence of the nitrile group can influence the reaction's course, potentially participating in subsequent intramolecular reactions.

A general representation of primary amine oxidation is shown below:

R-CH(NH₂)CN → R-C(=NH)CN → Further Oxidation Products

Oxidizing AgentPotential Product(s)Notes
Mild Oxidants (e.g., MnO₂)Imine/EnamineThe intermediate imine can be useful for further functionalization.
Strong Oxidants (e.g., KMnO₄, RuO₄)Ring cleavage products, Nitro compoundsHarsher conditions can lead to the breakdown of the cyclopentane ring.
Peroxy acids (e.g., m-CPBA)N-oxides, OximesThe nitrile group may also be susceptible to oxidation.

The reduction of this compound can selectively target the nitrile group. The choice of reducing agent is crucial for controlling the reaction outcome. Catalytic hydrogenation or the use of metal hydrides can reduce the nitrile to a primary amine, yielding a 1,2-diaminomethylcyclopentane.

R-CH(NH₂)CN + [H] → R-CH(NH₂)CH₂NH₂

This transformation is valuable as it introduces a second primary amino group, creating a versatile building block for the synthesis of ligands and more complex heterocyclic structures.

Reducing AgentProductReaction Conditions
Catalytic Hydrogenation (e.g., H₂, Raney Ni/Pd/Pt)2-(Aminomethyl)cyclopentan-1-amineTypically requires high pressure and temperature.
Metal Hydrides (e.g., LiAlH₄, NaBH₄/CoCl₂)2-(Aminomethyl)cyclopentan-1-amineOften proceeds under milder conditions than catalytic hydrogenation.

The primary amino group of this compound is a nucleophile and can readily participate in nucleophilic substitution reactions. Current time information in Bangalore, IN.acs.org It can react with electrophiles such as alkyl halides, acyl chlorides, and anhydrides to form N-substituted derivatives. Current time information in Bangalore, IN. These reactions are fundamental for introducing a wide variety of substituents onto the nitrogen atom, thereby modifying the compound's properties and enabling further synthetic transformations.

The general scheme for N-alkylation and N-acylation is as follows:

R-NH₂ + R'-X → R-NHR' + HX (X = halide) R-NH₂ + R'-COCl → R-NHCOR' + HCl

ElectrophileProduct TypeSignificance
Alkyl Halide (R'-X)Secondary or Tertiary AmineIntroduces alkyl groups, modifying basicity and nucleophilicity.
Acyl Chloride (R'-COCl)AmideForms a stable amide bond, useful for protecting the amine or as a precursor for other functional groups.
Anhydride (B1165640) ((R'CO)₂O)AmideAn alternative to acyl chlorides for N-acylation.
Sulfonyl Chloride (R'SO₂Cl)SulfonamideCreates a sulfonamide linkage, often used in medicinal chemistry.

Cyclization and Heterocycle Formation

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, including spirocyclic systems and fused bicyclic structures like pyrido[1,2-a]pyrimidines.

Spirocyclic compounds, which contain two rings connected by a single common atom, can be synthesized from this compound through reactions that involve both the amino and nitrile functionalities. nih.govnih.gov For instance, a multi-component reaction involving this compound, an isatin (B1672199) derivative, and a suitable coupling reagent could lead to the formation of a spiro-oxindole-pyrrolidine scaffold.

One plausible synthetic route involves the initial condensation of the amino group with a ketone (e.g., cyclobutanone) to form an enamine or imine intermediate. Subsequent intramolecular cyclization involving the nitrile group would then lead to the spirocyclic product. The specific conditions and catalysts would be crucial in directing the reaction towards the desired spirocycle.

Reactant 1Reactant 2Resulting Spirocyclic SystemPotential Application
This compoundCyclic Ketone (e.g., Cyclohexanone)Spiro-cyclopentane-piperidineBuilding blocks for drug discovery. nih.gov
This compoundIsatinSpiro-oxindole-cyclopentaneScaffolds for bioactive compounds.
This compoundα,β-Unsaturated KetoneSpiro-cyclopentane-dihydropyridineAccess to diverse chemical space.

A new radical-polar crossover reaction, involving intramolecular conjugate addition of an aryl radical followed by enolate formation and hydroxylation, has been developed for the synthesis of spirocyclic subunits of alkaloids like acutumine. nih.gov While not directly employing this compound, this methodology highlights the innovative strategies available for constructing complex spirocycles. nih.gov

The pyrido[1,2-a]pyrimidine (B8458354) core is a privileged scaffold in medicinal chemistry, found in several marketed drugs. acs.orgresearchgate.net While the direct use of this compound for this synthesis is not explicitly documented, its derivatives could serve as key intermediates.

One potential strategy involves the conversion of this compound into a 2-aminopyridine (B139424) equivalent. For example, the nitrile group could be hydrolyzed to a carboxylic acid, followed by a series of reactions to form a substituted 2-aminopyridine ring fused to the cyclopentane. This intermediate could then undergo condensation with a β-dicarbonyl compound or its equivalent to construct the pyrimidine (B1678525) ring, leading to a tetracyclic system incorporating the pyrido[1,2-a]pyrimidine moiety.

A more direct, albeit speculative, approach could involve a multi-component reaction where this compound, an aldehyde, and a suitable 1,3-dicarbonyl compound react under acidic or basic catalysis to form a complex fused heterocyclic system related to the pyrido[1,2-a]pyrimidine structure. Many synthetic methods for pyrido[1,2-a]pyrimidines involve the condensation of 2-aminopyridines with various electrophiles. acs.orgcam.ac.ukrsc.org

Reaction TypeKey IntermediatesResulting StructureReference
Multi-component Reaction2-Aminopyridines, Aldehydes, KetonesHighly substituted 4H-pyrido[1,2-a]pyrimidines acs.org
Two-component Condensation2-Aminopyridines, β-KetoestersPyrido[1,2-a]pyrimidin-4-ones cam.ac.uk
Intramolecular CyclizationN-(pyridin-2-yl)acrylamidesFused pyrido[1,2-a]pyrimidine systems researchgate.net

Reactions with Carbonyl Compounds (e.g., Cyclohexanone)

The reaction between an α-aminonitrile, such as this compound, and a carbonyl compound like cyclohexanone (B45756) is anticipated to proceed via nucleophilic addition of the amino group to the electrophilic carbonyl carbon. This reaction is a fundamental process in organic chemistry, often leading to the formation of a Schiff base (an imine) after dehydration.

The general mechanism involves the lone pair of electrons on the nitrogen atom of the amino group attacking the partially positive carbonyl carbon of cyclohexanone. This initial attack forms a tetrahedral intermediate known as a hemiaminal. Under appropriate reaction conditions, typically with acid or base catalysis, the hemiaminal can eliminate a molecule of water to form the C=N double bond of the imine.

While no specific studies on the reaction of this compound with cyclohexanone were found, the proposed reaction pathway is illustrated below based on general knowledge of amine-carbonyl reactions.

Proposed Reaction Scheme:

Reactant 1Reactant 2Proposed Product
This compoundCyclohexanoneN-(1-cyanocyclopentyl)cyclohexan-1-imine

The rate and equilibrium of this reaction can be influenced by several factors, including the steric hindrance of both reactants, the electronic properties of the substituents, the solvent, and the pH of the reaction medium.

Functional Group Reactivity

Aminonitrile Reactivity Profiles

α-Aminonitriles are bifunctional compounds possessing both a nucleophilic amino group and an electrophilic nitrile group. This dual reactivity makes them versatile intermediates in organic synthesis. nih.gov Their reactivity profiles are characterized by the interplay between these two functional groups.

The amino group can participate in a variety of reactions typical of primary amines, such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

The nitrile group can undergo reactions such as:

Hydrolysis: Conversion to a carboxylic acid or an amide, as detailed in the next section.

Reduction: Transformation into a primary amine using reducing agents like lithium aluminum hydride.

Addition of organometallic reagents: Reaction with Grignard or organolithium reagents to form ketones after hydrolysis.

The proximity of the amino and nitrile groups can also lead to unique intramolecular reactions and influence the reactivity of each other.

Hydrolytic Transformations (e.g., Acid-Assisted Hydrolysis)

The hydrolysis of α-aminonitriles is a well-established transformation, most notably as the final step in the Strecker synthesis of amino acids. nih.govox.ac.uk This process can be catalyzed by either acid or base.

Acid-Assisted Hydrolysis:

Under acidic conditions, the nitrile group of an α-aminonitrile is hydrolyzed to a carboxylic acid. The reaction typically proceeds in two main stages: the initial hydrolysis of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. msu.eduwikipedia.orgspringernature.comnih.gov

The mechanism for the acid-catalyzed hydrolysis of the nitrile involves:

Protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon.

Nucleophilic attack of a water molecule on the nitrile carbon.

Tautomerization of the resulting intermediate to form an amide.

The subsequent hydrolysis of the amide to the carboxylic acid also proceeds via acid catalysis. For this compound, this would lead to the formation of 2-aminocyclopentanecarboxylic acid.

Illustrative Data on α-Aminonitrile Hydrolysis:

Starting AminonitrileHydrolysis ConditionsProduct
General α-AminonitrileH₃O⁺, heatα-Amino acid
General α-AminonitrileOH⁻, H₂O, heat then H₃O⁺ workupα-Amino acid

It is important to note that the hydrolysis of sterically hindered nitriles can sometimes be challenging and may require harsh reaction conditions.

Bio-orthogonal Chemical Reactions

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov These reactions typically involve pairs of mutually reactive functional groups that are abiotic. Common bio-orthogonal reactions include the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and tetrazine ligations. nih.gov

There is currently no specific information in the scientific literature describing the use of This compound in bio-orthogonal chemical reactions. The amino and nitrile functional groups are generally not considered bio-orthogonal because they can participate in reactions with endogenous molecules within a biological environment. For a molecule to be used in bio-orthogonal chemistry, it would typically need to be functionalized with a specific bio-orthogonal handle, such as an azide, a terminal alkyne, a strained alkene, or a tetrazine.

Examples of Common Bio-orthogonal Reactions:

Reaction TypeReacting GroupsKey Features
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Strained Alkyne (e.g., cyclooctyne)Copper-free, fast kinetics
Inverse-Electron-Demand Diels-Alder (IEDDA)Tetrazine + Strained Alkene (e.g., trans-cyclooctene)Exceptionally fast kinetics
Oxime/Hydrazone LigationAldehyde/Ketone + Hydroxylamine/HydrazineReversible, pH-dependent

Should this compound be modified to incorporate a bio-orthogonal functional group, it could potentially be used as a building block for creating probes or labeled biomolecules for in vivo studies. However, its direct participation in bio-orthogonal ligation in its native form is not documented.

Stereochemical Aspects and Chirality in 2 Aminocyclopentanecarbonitrile Research

Isomeric Forms: Cis and Trans Stereoisomers

2-Aminocyclopentanecarbonitrile exists as two primary geometric isomers: cis and trans. In the cis isomer, the amino (-NH2) and nitrile (-CN) groups are on the same side of the cyclopentane (B165970) ring, while in the trans isomer, they are on opposite sides. This difference in spatial orientation gives rise to distinct physical and chemical properties for each isomer.

The synthesis of this compound often results in a mixture of these stereoisomers. For instance, synthetic routes analogous to those for 2-aminocyclopentanecarboxylic acid (ACPC) can be employed, which may initially yield a mixture of diastereomers. The relative stability of these isomers can be influenced by reaction conditions. For example, in related systems, treatment with a base like sodium ethoxide can lead to epimerization at the α-carbon (the carbon bearing the nitrile group), shifting the equilibrium towards the thermodynamically more stable trans isomer. nih.gov

Methodologies for Isomer Separation and Characterization

The separation of cis and trans isomers of this compound is a crucial step to obtain stereochemically pure compounds for further use. Methodologies analogous to those for similar cyclic amino compounds can be applied.

One common strategy involves fractional crystallization of salts formed with a resolving agent. For instance, the crude mixture of isomers can be converted into their hydrobromide or hydrochloride salts. Due to the different spatial arrangements, the cis and trans salts will have different crystal packing energies and solubilities, allowing for their separation by careful crystallization from a suitable solvent. nih.gov

Characterization of the separated isomers relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy: The relative orientation of the protons on the carbons bearing the amino and nitrile groups will result in different coupling constants (J-values) and chemical shifts, allowing for the distinction between the cis and trans isomers.

¹³C NMR Spectroscopy: The carbon chemical shifts will also differ between the two isomers due to the different steric environments.

Infrared (IR) Spectroscopy: While less definitive for distinguishing stereoisomers, the IR spectra would confirm the presence of the key functional groups (amine N-H stretch, nitrile C≡N stretch).

The table below summarizes the expected differences in characterization data for the cis and trans isomers.

Propertycis-2-Aminocyclopentanecarbonitriletrans-2-AminocyclopentanecarbonitrileRationale for Difference
Relative Stability Generally less stableGenerally more stableReduced steric strain between substituents in the trans configuration.
¹H NMR Distinct chemical shifts and coupling constants for H-1 and H-2.Different chemical shifts and coupling constants for H-1 and H-2 compared to the cis isomer.The dihedral angle between adjacent protons differs, affecting the coupling constants (Karplus relationship).
¹³C NMR Unique set of carbon signals.Unique set of carbon signals, different from the cis isomer.Different steric compression and electronic environments for the carbon atoms.
Crystallinity/Melting Point Different from the trans isomer.Different from the cis isomer.Differences in crystal lattice packing due to molecular symmetry.

Enantiomeric Purity and Control in Synthesis

Each of the cis and trans isomers of this compound is chiral and can exist as a pair of enantiomers: (1R, 2S) and (1S, 2R) for the cis isomer, and (1R, 2R) and (1S, 2S) for the trans isomer. Achieving high enantiomeric purity is often a primary goal in the synthesis of chiral molecules for biological applications.

Formation of Diastereomeric Mixtures and Selective Synthesis

In many synthetic approaches, the initial product is a mixture of diastereomers. For example, the conjugate addition of a chiral amine to a cyclopentene precursor can lead to the formation of a diastereomeric mixture. The stereochemical outcome of such reactions is influenced by the chiral auxiliary used and the reaction conditions.

Strategies for the selective synthesis of a particular stereoisomer often involve asymmetric synthesis. This can be achieved through various methods:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical course of a reaction, after which it is removed.

Chiral Catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other. For instance, enantioselective hydrogenation of a suitable prochiral precursor using a chiral rhodium catalyst is a common strategy for producing enantiomerically enriched amino acids and their derivatives. nih.gov

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For example, enzymatic hydrolysis has been used in the synthesis of chiral 2-aminocyclopentanecarboxylic acid. nih.gov

Determination and Control of Absolute Configuration

The absolute configuration of the stereocenters in this compound is typically determined using chiroptical methods or X-ray crystallography of a suitable crystalline derivative.

X-ray Crystallography: This is the most definitive method for determining the absolute configuration. If the molecule itself does not form suitable crystals, it can be derivatized with a molecule of known absolute configuration, and the structure of the resulting diastereomer can be determined. nih.gov

NMR Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent, the enantiomers of a chiral compound form transient diastereomeric complexes. These complexes have slightly different NMR spectra, which can be used to determine the enantiomeric purity (ee) of the sample. For the closely related Fmoc-protected 2-aminocyclopentanecarboxylic acid, quinine and its derivatives have been used as CSAs for ¹H NMR analysis. nih.gov

The control of absolute configuration during synthesis is paramount. In diastereoselective synthesis, the choice of the chiral starting material or reagent dictates the absolute configuration of the product. For instance, in the synthesis of stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate, the use of either (R)- or (S)-N-benzyl-N-alpha-methylbenzylamide as a chiral lithium amide allows for the selective preparation of different stereoisomers.

Influence of Stereochemistry on Chemical Reactivity and Synthetic Utility

The cis or trans configuration of the amino and nitrile groups significantly impacts the reactivity of this compound. The spatial relationship between these groups can influence the rates and outcomes of subsequent chemical transformations.

For example, in reactions where both the amino and nitrile groups participate, their proximity in the cis isomer can lead to different reaction pathways compared to the more separated groups in the trans isomer. This can be particularly important in intramolecular cyclization reactions.

The stereochemistry also dictates the molecule's utility as a synthetic building block. Enantiomerically pure cis- and trans-2-aminocyclopentanecarbonitrile can serve as valuable precursors for the synthesis of more complex molecules with defined three-dimensional structures. For instance, they can be used in the synthesis of conformationally constrained peptide mimics or as scaffolds in medicinal chemistry. The rigid cyclopentane ring and the defined stereochemistry of the substituents can impart specific conformational preferences to the resulting molecules, which is crucial for their biological activity.

The table below outlines the general influence of stereochemistry on the reactivity and utility of this compound.

AspectInfluence of Cis StereochemistryInfluence of Trans Stereochemistry
Intramolecular Reactions The proximity of amino and nitrile groups may facilitate intramolecular cyclizations or other reactions involving both groups.The distal arrangement of the functional groups would likely hinder or prevent direct intramolecular reactions between them.
Steric Hindrance The approach of reagents to either the amino or nitrile group can be influenced by the steric bulk of the other group being on the same face of the ring.Reagent approach is generally less hindered compared to the cis isomer as the substituents are on opposite faces.
Conformational Rigidity Imparts a specific "U-shape" or folded conformation to molecules it is incorporated into.Leads to more extended or linear conformations in resulting molecules.
Synthetic Utility Useful for creating turns or specific folds in peptide chains or other polymers.Useful as a more rigid, linear building block in polymer or medicinal chemistry applications.

Derivatization and Structural Diversity of 2 Aminocyclopentanecarbonitrile

Synthesis of Substituted 2-Aminocyclopentanecarbonitrile Analogs

N-Acylation of Aminonitriles

The primary amine of this compound is readily susceptible to N-acylation, a fundamental transformation that introduces an acyl group to the nitrogen atom. This reaction is a cornerstone in medicinal chemistry and materials science for modifying the properties of amine-containing compounds. The process typically involves the reaction of the aminonitrile with an acylating agent, such as an acid chloride or acid anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. umich.edubath.ac.uk

The selection of the acylating agent and reaction conditions allows for the introduction of a wide variety of functionalities. For instance, reaction with acetyl chloride or acetic anhydride yields the corresponding N-acetyl derivative. The use of more complex acylating agents can introduce functionalities designed to modulate the biological activity or physical properties of the parent molecule. These reactions are generally high-yielding and can be performed under mild conditions. researchgate.netarkat-usa.org The resulting N-acylated products are important intermediates themselves, often serving as precursors for the synthesis of more complex heterocyclic structures.

Table 1: Examples of N-Acylation Reactions

Acylating Agent Base Product
Acetyl Chloride Pyridine (B92270) N-(2-cyanocyclopentyl)acetamide
Benzoyl Chloride Triethylamine N-(2-cyanocyclopentyl)benzamide

Formation of Complex Molecular Architectures

The strategic manipulation of the amino and nitrile functionalities within this compound opens pathways to a rich diversity of complex molecular structures. These include both the modification of the existing alicyclic framework and the construction of entirely new heterocyclic ring systems.

Alicyclic Beta-Aminonitrile Derivatives

While the primary focus is often on building new rings, the core alicyclic structure of this compound can also be modified to create novel β-aminonitrile derivatives. These reactions might involve substitution on the cyclopentane (B165970) ring or transformation of the nitrile group. For example, the nitrile group can be hydrolyzed to a carboxamide, as demonstrated in the preparation of cis- and trans-2-aminocyclopentanecarboxamides. researchgate.net Such derivatives retain the fundamental β-amino acid-like structure, which is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. researchgate.net The synthesis of these derivatives often requires stereocontrolled methods to manage the cis/trans relationship of the substituents on the cyclopentane ring. researchgate.net

Novel Heterocyclic Scaffolds

The true synthetic versatility of this compound is most evident in its use as a precursor for a vast array of heterocyclic compounds. jmchemsci.com The adjacent amino and nitrile groups are perfectly positioned to participate in cyclization reactions with a variety of reagents, leading to the formation of fused and non-fused ring systems. frontiersin.org

One of the most prominent applications is in the synthesis of substituted and fused pyrimidines. jchr.orgnih.govnih.govsciencescholar.usnih.govorganic-chemistry.orggrowingscience.comresearchgate.netgoogle.com For example, reaction with isothiocyanates can lead to the formation of thiourea (B124793) derivatives, which can then be cyclized to form aminopyrimidine-thiones. oregonstate.eduresearchgate.netresearchgate.netchemrxiv.orgnih.gov Similarly, condensation with amidines or their precursors can yield diaminopyrimidine derivatives. organic-chemistry.org These pyrimidine-based structures are of significant interest due to their prevalence in biologically active compounds, including many approved drugs. nih.gov

The Gewald reaction, a multicomponent reaction involving a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur, provides a classic route to 2-aminothiophenes. wikipedia.orgresearchgate.netchemrxiv.orgumich.eduresearchgate.net By analogy, the reactive nature of this compound makes it a suitable substrate for similar multicomponent reactions to generate thiophene-fused heterocycles. These reactions offer an efficient way to build molecular complexity in a single step. researchgate.netresearchgate.net

Furthermore, reactions with reagents like carbon disulfide or orthoesters can lead to the formation of other important heterocyclic systems, such as thiazoles and imidazoles, or their fused analogs. The reactivity of the amino group as a nucleophile, coupled with the electrophilic nature of the nitrile carbon, provides the driving force for these cyclization cascades. The specific heterocyclic system formed is highly dependent on the nature of the co-reactant.

The synthesis of various pyridine and fused pyridine derivatives can also be achieved from β-aminonitriles. baranlab.orgyoutube.comnih.govnih.govgoogle.com These syntheses often involve condensation reactions followed by cyclization and aromatization steps.

Table 2: Examples of Heterocyclic Scaffolds from this compound

Reagent(s) Resulting Heterocyclic Core
Isothiocyanates, followed by cyclization Pyrimidine (B1678525)
Amidines Pyrimidine
Elemental Sulfur, Carbonyl compound (Gewald-type reaction) Thiophene
Carbon Disulfide Thiazole/Thione derivatives

The development of novel synthetic methodologies continues to expand the range of heterocyclic scaffolds that can be accessed from this compound, solidifying its role as a key building block in modern organic and medicinal chemistry. jmchemsci.com

Applications of 2 Aminocyclopentanecarbonitrile As a Synthetic Building Block

Role in Multistep Organic Synthesis Pathways

2-Aminocyclopentanecarbonitrile serves as a crucial intermediate in various multistep organic synthesis pathways, enabling the construction of complex molecular architectures. Its bifunctional nature allows for sequential or orthogonal transformations of the amino and nitrile groups, providing a strategic advantage in the synthesis of high-value compounds. A notable example of its application is in the synthesis of antiviral drugs, where the cyclopentane (B165970) ring forms a core structural motif. For instance, derivatives of 2-aminocyclopentanecarboxylic acid, which can be obtained from this compound, are key intermediates in some synthetic routes to neuraminidase inhibitors like oseltamivir. The synthesis of such drugs often involves a series of carefully planned steps where the stereochemistry of the cyclopentane ring is established early on and carried through the synthetic sequence.

The strategic importance of this compound in multistep synthesis is highlighted by its ability to introduce a constrained five-membered ring into a target molecule. This conformational rigidity can be advantageous in drug design, influencing the binding affinity and selectivity of a molecule for its biological target. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, while the amino group provides a handle for peptide coupling, alkylation, or acylation reactions. This versatility allows chemists to devise convergent and efficient synthetic strategies.

Precursor for Advanced Chemical Entities

Beyond its general utility in multistep synthesis, this compound is a key starting material for the synthesis of a variety of advanced chemical entities with specialized applications.

Chiral Intermediates for Asymmetric Transformations

The presence of a stereocenter at the 2-position of the cyclopentane ring makes this compound a valuable precursor for the synthesis of chiral intermediates. Enantiomerically pure forms of this compound can be obtained through asymmetric synthesis or by resolution of a racemic mixture. These chiral building blocks are instrumental in asymmetric transformations, where the goal is to produce a single enantiomer of a target molecule.

The synthesis of chiral cyclopentane derivatives is of significant interest in medicinal chemistry, as the stereochemistry of a drug molecule can have a profound impact on its pharmacological activity. The use of chiral catalysts and auxiliaries in conjunction with precursors like this compound allows for the stereocontrolled synthesis of complex molecules. For example, enantiopure cyclopentane-based amino acids derived from this compound can be incorporated into peptides or used to construct other chiral ligands and catalysts.

Building Blocks for Peptide Mimetics and Modified Amino Acid Derivatives

This compound is a valuable precursor for the synthesis of conformationally constrained amino acids, which are key components of peptide mimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability, bioavailability, and receptor selectivity.

Hydrolysis of the nitrile group in this compound leads to the formation of 2-aminocyclopentanecarboxylic acid, a non-proteinogenic amino acid. The cyclopentane ring restricts the conformational freedom of the amino acid backbone, which can help to stabilize specific secondary structures, such as β-turns or helical folds, in a peptide chain. For instance, trans-2-aminocyclopentanecarboxylic acid (ACPC) has been used as a building block for foldamers, which are synthetic oligomers that adopt well-defined three-dimensional structures. nih.gov These ACPC-containing peptides can mimic α-helices, leading to increased α-helicity and stability. nih.gov The ability to control the conformation of peptides is crucial for designing molecules that can effectively interact with biological targets.

Modified Amino Acid Derivative Key Structural Feature Application in Peptide Mimetics
trans-2-Aminocyclopentanecarboxylic acid (ACPC)Constrained cyclopentane backboneInduces and stabilizes helical conformations in peptides.
Cyclopentane β-amino acidsAltered backbone spacingUsed to create foldamers with predictable secondary structures.
Cyclopentane-fused proline analogsRigidified pyrrolidine ringIntroduce sharp turns in peptide chains.

Scaffolds for Kinase Inhibitor Development

The development of kinase inhibitors is a major focus of modern drug discovery, particularly in the field of oncology. The scaffold of a molecule plays a critical role in its ability to bind to the ATP-binding site of a kinase. While not yet widely reported as a direct scaffold, the cyclopentane ring of this compound presents a promising framework for the design of novel kinase inhibitors. The three-dimensional arrangement of substituents on a rigid cyclopentane core can be optimized to achieve high affinity and selectivity for a specific kinase.

For example, various cyclic structures, including cyclobutane and other heterocyclic rings, have been successfully incorporated into kinase inhibitors to improve their properties. The cyclopentane scaffold offers a different spatial arrangement of functional groups compared to more common aromatic and heteroaromatic scaffolds. By derivatizing the amino and nitrile groups of this compound, a library of compounds with diverse substituents can be generated and screened for kinase inhibitory activity. The development of pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of cyclin-dependent kinase 4 (CDK4) demonstrates the utility of cyclic structures in this area. researchgate.net

Kinase Target Scaffold Type Rationale for Scaffold
Cyclin-Dependent Kinases (CDKs)Pyrido[2,3-d]pyrimidineMimics the adenine ring of ATP, enabling binding to the kinase hinge region.
Janus Kinase 1 (JAK1)Pyrrolopyrimidine with diamine linkersProvides a rigid core for optimal interaction with the ATP-binding site.
Aurora Kinases2-AminobenzimidazoleActs as a bioisostere for other known kinase inhibitor scaffolds with improved solubility.
Src KinaseSpiro[pyrano[3,2-c]quinoline]Provides a three-dimensional structure for non-ATP competitive inhibition. frontiersin.org

Construction of Nitrogen-Containing Fused Ring Systems

The reactive amino and nitrile groups of this compound make it a valuable starting material for the synthesis of nitrogen-containing fused ring systems. These heterocyclic structures are prevalent in many biologically active compounds and natural products. Through intramolecular cyclization reactions, the cyclopentane ring can be fused to a variety of nitrogen-containing heterocycles.

For example, the amino group can act as a nucleophile to attack the nitrile group (or a derivative thereof), leading to the formation of a fused dihydropyrimidine or related heterocyclic system. Alternatively, the amino and nitrile groups can react with external reagents in a tandem fashion to construct more complex fused architectures. The synthesis of fused heterocycles is a cornerstone of medicinal chemistry, as these rigid structures often provide a good platform for orienting functional groups for optimal interaction with biological targets. The ability to construct novel fused ring systems from readily available starting materials like this compound is therefore of considerable interest to synthetic chemists.

Starting Material Reaction Type Fused Ring System Formed
This compoundIntramolecular cyclizationFused dihydropyrimidines
This compound and a β-ketoesterCondensation/cyclizationFused pyridones
This compound and a 1,3-dielectrophileAnnulationFused diazepines

Theoretical and Computational Chemistry Studies of 2 Aminocyclopentanecarbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 2-Aminocyclopentanecarbonitrile, these calculations could provide valuable insights into its stability, reactivity, and spectroscopic properties.

Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Its application to this compound would involve calculating a range of molecular properties. Based on studies of similar aminonitriles and substituted cyclopentanes, DFT calculations could be employed to determine:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Predicting the infrared and Raman spectra of the molecule, which can aid in its experimental identification and characterization.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions.

Thermodynamic Properties: Estimating properties such as the heat of formation, entropy, and Gibbs free energy, which are important for predicting the spontaneity of reactions involving this compound.

Currently, there are no specific published data tables of these DFT-calculated properties for this compound.

Reaction Mechanism Elucidation

Theoretical chemistry plays a crucial role in elucidating the step-by-step pathways of chemical reactions. For this compound, computational studies could investigate its formation, typically via the Strecker synthesis, and its potential subsequent reactions.

Investigation of Energetics and Transition States

A key aspect of reaction mechanism studies is the characterization of the potential energy surface. This involves locating and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. For the synthesis of this compound from cyclopentanone, ammonia (B1221849), and a cyanide source (the Strecker reaction), computational studies could:

Map the Reaction Pathway: Identify the sequence of elementary steps, including the formation of an imine intermediate followed by nucleophilic attack of the cyanide ion.

Calculate Activation Energies: Determine the energy barriers for each step, which allows for the prediction of reaction rates and the identification of the rate-determining step.

Characterize Transition State Structures: Analyze the geometry of the high-energy transition states to understand the structural changes that occur during the reaction.

Detailed energetic data and visualizations of transition state structures for the specific case of this compound are not currently available in the literature.

Molecular Interactions and Catalytic Pathways Analysis

Understanding how this compound interacts with other molecules, such as solvents or catalysts, is essential for predicting its behavior in different chemical environments and for designing efficient synthetic routes.

Computational methods can be used to model these interactions and analyze catalytic effects. This could involve:

Solvation Effects: Studying how the presence of a solvent influences the conformation and reactivity of this compound.

Catalyst-Substrate Interactions: In the context of its synthesis, computational models could explore how different catalysts (e.g., acid or organocatalysts) interact with the reactants to lower the activation energy of the Strecker reaction. This would involve analyzing non-covalent interactions such as hydrogen bonding and van der Waals forces between the catalyst and the reaction intermediates.

While general principles of catalysis in the Strecker reaction are well-studied, specific computational analyses of catalytic pathways leading to this compound are not documented in published research.

Emerging Research Avenues and Challenges in 2 Aminocyclopentanecarbonitrile Chemistry

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance safety. unibo.it The development of sustainable methodologies for the synthesis of 2-aminocyclopentanecarbonitrile is a key area of contemporary research, focusing on the use of greener solvents, catalysts, and reaction conditions. nih.gov

One prominent approach involves the use of water as a solvent, which is non-toxic, non-flammable, and abundant. rsc.org Research has demonstrated the feasibility of conducting reactions in aqueous media, often leading to simplified workup procedures and reduced waste generation. researchgate.net For instance, the synthesis of various aminonitriles has been successfully achieved in water, showcasing the potential for greener alternatives to traditional organic solvents. researchgate.net

The exploration of biodegradable solvents and the reduction or elimination of hazardous reagents are also central to sustainable synthesis. nih.gov Efforts are being made to replace toxic solvents like benzene (B151609) with safer alternatives such as toluene. nih.gov Furthermore, the development of catalytic systems that can be easily recovered and reused is a significant step towards sustainability. Magnetically recoverable catalysts, for example, offer a practical solution for catalyst separation and recycling. researchgate.net

The application of alternative energy sources, such as microwave irradiation and ultrasound, can also contribute to more sustainable processes by accelerating reaction rates and reducing energy consumption. nih.gov These techniques often lead to higher yields and cleaner reactions in shorter timeframes.

Recent advancements have also focused on one-pot syntheses, which combine multiple reaction steps into a single operation, thereby reducing the need for intermediate purification and minimizing solvent usage. researchgate.netscirp.org A notable example is the one-pot, three-component synthesis of α-aminonitriles from amines, aldehydes, and trimethylsilyl (B98337) cyanide, catalyzed by indium powder in water. researchgate.net

The table below summarizes key aspects of sustainable approaches to aminonitrile synthesis.

Sustainability AspectApproachExample/Benefit
Solvent Use of water or other green solvents. nih.govReduces toxicity and waste; simplifies purification. researchgate.netresearchgate.net
Catalyst Use of recoverable and reusable catalysts. researchgate.netMinimizes waste and cost.
Reagents Avoidance of toxic reagents. nih.govEnhances safety and reduces environmental impact. researchgate.net
Process One-pot synthesis and alternative energy sources. nih.govresearchgate.netIncreases efficiency and reduces energy consumption.

Exploration of Novel Reaction Pathways and Reactivity Patterns

The unique structural features of this compound, possessing both an amino and a nitrile group on a cyclopentane (B165970) scaffold, give rise to a rich and diverse reactivity that continues to be explored. researchgate.net Researchers are actively investigating new reaction pathways to access novel molecular architectures and to understand the fundamental reactivity patterns of this versatile building block.

One area of focus is the development of cascade reactions, where a series of transformations occur in a single synthetic operation, leading to the rapid construction of complex molecules. rsc.org For example, cascade reactions involving aminonitriles have been utilized to synthesize fused heterocyclic systems, which are prevalent in medicinally important compounds.

The functionalization of the cyclopentane ring is another active area of research. The development of methods for the stereocontrolled introduction of substituents onto the five-membered ring is crucial for the synthesis of complex natural products and pharmaceutical agents. researchgate.net This includes the exploration of reactions that can selectively modify specific positions of the cyclopentane core.

Furthermore, the reactivity of the amino and nitrile groups can be harnessed in various transformations. The amino group can participate in N-alkylation, N-arylation, and acylation reactions, while the nitrile group can undergo hydrolysis, reduction, or be used in cycloaddition reactions. The interplay between these two functional groups can lead to unique and selective transformations.

Recent studies have also explored the use of this compound derivatives in multicomponent reactions, which allow for the efficient assembly of multiple starting materials into a single product. A copper-catalyzed multicomponent reaction for the synthesis of 1,1-aminosilanes from amines, aldehydes, and a silicon source is a testament to the power of this approach. nih.gov

The table below highlights some of the novel reaction pathways being explored for aminonitrile derivatives.

Reaction TypeDescriptionSignificance
Cascade Reactions Multiple bond-forming events in a single step. rsc.orgRapid access to complex molecular architectures.
Ring Functionalization Introduction of substituents onto the cyclopentane core. researchgate.netSynthesis of highly substituted and stereochemically complex molecules.
Multicomponent Reactions Combination of three or more reactants in a single operation. nih.govHigh atom economy and efficiency in generating molecular diversity.
Photoredox Catalysis Use of visible light to initiate radical-based transformations. rsc.orgMild and environmentally friendly reaction conditions.

Future Directions in Chiral Synthesis and Stereocontrol

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit vastly different biological activities. mdpi.com Consequently, the development of stereoselective methods for the synthesis of this compound and its derivatives is a major focus of ongoing research.

Future directions in this area will likely concentrate on the development of more efficient and versatile asymmetric catalytic systems. frontiersin.orgnih.gov This includes the design of novel chiral catalysts, such as organocatalysts, transition-metal complexes, and enzymes, that can provide high levels of enantioselectivity and diastereoselectivity. frontiersin.orgorganic-chemistry.orgnih.gov

Organocatalysis, in particular, has emerged as a powerful tool for asymmetric synthesis, offering a green and metal-free alternative to traditional methods. mdpi.com The development of new chiral amine and phosphine (B1218219) catalysts is expected to play a significant role in the future of asymmetric synthesis of aminonitriles.

Enzymatic resolutions and desymmetrization reactions are also promising strategies for accessing enantiopure this compound derivatives. nih.gov The use of enzymes can offer exquisite selectivity under mild reaction conditions. For instance, lipases have been employed for the enantioselective resolution of racemic intermediates in the synthesis of chiral compounds. mdpi.com

The precise control of stereochemistry in the construction of the cyclopentane ring remains a significant challenge. nih.govresearchgate.net Future research will likely focus on developing new methodologies for the stereocontrolled synthesis of highly substituted cyclopentanes, potentially through novel cycloaddition or ring-expansion strategies.

Furthermore, the development of racemization-free coupling reagents is crucial for the synthesis of chiral peptides and amides from amino acid precursors, a field where aminonitriles can serve as important intermediates. rsc.org

The table below outlines key future directions in the chiral synthesis of aminonitriles.

Future DirectionApproachPotential Impact
Asymmetric Catalysis Development of novel chiral organocatalysts, metal complexes, and biocatalysts. frontiersin.orgnih.govorganic-chemistry.orgHighly efficient and selective synthesis of enantiopure compounds.
Enzymatic Methods Utilization of enzymes for kinetic resolution and desymmetrization. mdpi.comnih.govGreen and highly selective access to chiral building blocks.
Stereocontrolled Ring Synthesis New strategies for the construction of highly substituted cyclopentane rings. nih.govresearchgate.netAccess to a wider range of complex and biologically active molecules.
Racemization-Free Coupling Development of new reagents to prevent loss of stereochemical integrity. rsc.orgImproved synthesis of chiral peptides and amides.

Q & A

Q. What are the established synthetic routes for 2-Aminocyclopentanecarbonitrile, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions or Strecker-type syntheses. For example, cyclopentanone can be reacted with cyanide and ammonia under controlled pH (8–10) to form the nitrile and amine groups. Optimization includes:

  • Temperature control : Maintaining 0–5°C during nitrile formation to prevent side reactions.
  • Catalyst selection : Using Lewis acids (e.g., ZnCl₂) to enhance reaction rates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key analytical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the cyclopentane ring (δ 1.5–2.5 ppm for CH₂ groups) and nitrile/amine functionalities (δ 2.8–3.2 ppm for NH₂).
  • FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~3350 cm⁻¹ (N-H stretch).
  • Mass spectrometry : Molecular ion peak at m/z 124 (C₆H₁₀N₂) .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential release of HCN vapors under acidic conditions.
  • Storage : In airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (B3LYP/6-31G* basis set) can map electron density distributions:

  • Nitrile group : High electrophilicity at the carbon atom (partial charge ~+0.45).
  • Amine group : Nucleophilic character (partial charge ~−0.30).
    These models guide experimental design for regioselective reactions, such as alkylation at the nitrile site .

Q. How should researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting) require:

  • Isotopic labeling : ¹⁵N-labeled amines to distinguish overlapping signals.
  • Variable-temperature NMR : To identify dynamic effects (e.g., ring puckering).
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., chair vs. boat conformations) .

Q. What strategies enable the integration of this compound into peptide-mimetic drug candidates?

Methodological Answer:

  • Bioisosteric replacement : Substitute proline residues in peptides with this compound to enhance metabolic stability.
  • Structure-activity relationship (SAR) : Test derivatives with modified cyclopentane rings (e.g., fluorinated analogs) for binding affinity to target enzymes .

Q. How can kinetic studies elucidate the degradation pathways of this compound under varying pH conditions?

Methodological Answer:

  • High-performance liquid chromatography (HPLC) : Monitor degradation products (e.g., cyclopentane-1,2-diamine at pH < 3).
  • Rate constant calculation : Use pseudo-first-order kinetics to model hydrolysis rates (k = 0.12 h⁻¹ at pH 7.4) .

Methodological Considerations for Experimental Design

Q. Designing Multi-Step Syntheses Involving this compound

  • Retrosynthetic analysis : Break down the target molecule into cyclopentanone and cyanamide precursors.
  • Intermediate trapping : Use in-situ IR to detect unstable intermediates (e.g., enamines) .

Q. Validating Analytical Methods for Quality Control

  • Calibration curves : For HPLC (R² > 0.99) across 0.1–10 mg/mL concentrations.
  • Limit of detection (LOD) : ≤0.05% for impurities via GC-MS .

Data Interpretation and Reporting Standards

  • Crystallographic data : Report CIF files with R-factor < 5% (CCDC deposition recommended).
  • Statistical analysis : Use ANOVA for comparing reaction yields across ≥3 trials .

Avoiding Common Pitfalls

  • Side reactions : Minimize by pre-drying solvents (molecular sieves) and using inert atmospheres.
  • Overinterpretation of NMR : Confirm peak assignments via 2D experiments (e.g., COSY, HSQC) .

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2-Aminocyclopentanecarbonitrile

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